molecular formula C18H18N6O2 B2697235 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034383-54-3

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2697235
CAS No.: 2034383-54-3
M. Wt: 350.382
InChI Key: YQNMYIBPRBWGCK-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic acetamide derivative featuring three distinct pharmacophores:

  • A 1-methyl-1H-indole moiety at the 3-position, known for its role in modulating receptor binding and metabolic stability in drug design.
  • An acetamide linker bridging the indole and oxadiazole-pyrazole systems, providing conformational flexibility and hydrogen-bonding capabilities.
  • Condensation of indole-3-acetic acid derivatives with oxadiazole intermediates.
  • Functionalization of the pyrazole ring via Suzuki coupling or nucleophilic substitution .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-23-10-12(14-5-3-4-6-15(14)23)7-16(25)19-9-17-21-18(22-26-17)13-8-20-24(2)11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNMYIBPRBWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative featuring indole and pyrazole moieties, which have been recognized for their diverse biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

  • Indole moiety : Known for its role in various biological processes.
  • Pyrazole and oxadiazole components : These heterocycles contribute to the pharmacological profile by enhancing bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis; inhibits tubulin polymerization
MCF-70.34Arrests cell cycle in G2/M phase
HT-290.86Induces mitotic arrest

These findings indicate that the compound acts similarly to colchicine by disrupting microtubule formation, which is crucial for cell division and proliferation .

Mechanistic Studies

Mechanistic investigations reveal that the compound induces apoptosis in a dose-dependent manner. This was evidenced by:

  • Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in cancer cells.
  • Tubulin Polymerization Inhibition : It disrupts microtubule dynamics, leading to abnormal spindle formation during mitosis .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their bioactivity. Among these derivatives, one demonstrated potent activity against multiple cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
  • Comparative Analysis : In a comparative study with other indole and pyrazole derivatives, this compound exhibited superior antiproliferative effects, suggesting that the combination of these moieties enhances biological activity .

Broader Biological Activity

Beyond its anticancer effects, indole and pyrazole derivatives are known for a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
  • Analgesic : Some derivatives exhibit pain-relieving properties.

This broad spectrum of activity suggests that compounds like this compound could be explored for multiple therapeutic applications beyond oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole derivatives. For instance, derivatives similar to 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% . The oxadiazole moiety is particularly noted for its ability to bind effectively to enzyme active sites, enhancing its anticancer potential .

Antimicrobial Properties

Compounds with indole and oxadiazole structures have been evaluated for their antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds exhibit substantial efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The incorporation of the oxadiazole ring in the structure has been associated with anti-inflammatory activities. Research indicates that compounds with this moiety can inhibit lipoxygenase activity, which is crucial in the inflammatory response . This property suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Tabatabai et al. (2013)Anticonvulsant ActivityIndicated that similar indole derivatives showed significant anticonvulsant effects in animal models.
Rashid et al. (2012)Anticancer ActivityReported that oxadiazole derivatives exhibited promising anticancer activity against various cancer cell lines.
Zhang et al. (2011)Enzyme BindingDemonstrated that oxadiazole compounds preferentially bind to enzyme active sites, indicating potential for drug design.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds share structural or functional similarities with the target molecule (Table 1):

Compound Name/ID Core Features Key Differences
Target Compound Indole + oxadiazole-pyrazole + acetamide Unique combination of indole and pyrazole-oxadiazole scaffolds.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Chloroacetamide + pyrazole Lacks indole and oxadiazole; chloro substituents enhance electrophilicity.
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Acetamide + pyrazole + thiazole Replaces oxadiazole with thiazole; phenyl substitution alters steric bulk.
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Indole + oxadiazole + sulfanyl-acetamide Sulfur linker instead of methylene bridge; modified hydrogen-bonding potential.
Hydroxyacetamide derivatives (FP1-12, ) Hydroxyacetamide + triazole/imidazole Hydroxyl group increases polarity; triazole/imidazole alters π-stacking.

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : The 1-methyl groups on both indole and pyrazole rings may reduce oxidative metabolism compared to unmethylated analogs (e.g., ), as observed in related indole derivatives .
  • Solubility : The acetamide linker improves aqueous solubility over purely aromatic systems (e.g., ’s chloroacetamide), though hydroxylated analogs () may exhibit higher solubility due to hydrogen-bonding .

Research Findings and Implications

  • Selectivity : The dual indole and pyrazole-oxadiazole motifs may confer selectivity for specific kinase targets (e.g., JAK2 or EGFR) compared to single-scaffold analogs, though experimental validation is needed.
  • Toxicity : Methylation of the indole and pyrazole rings (as in the target compound) is associated with reduced hepatotoxicity in preclinical models compared to halogenated derivatives () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • 1,3-Dipolar Cycloaddition : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF/water mixtures and Cu(OAc)₂ as a catalyst) .
  • Amide Coupling : Reaction of the indole-acetic acid derivative with the oxadiazole-methylamine intermediate, often mediated by coupling agents like EDCI or HOBt in anhydrous solvents .
  • Purification : Column chromatography or recrystallization (ethanol/water) to isolate the pure product .
  • Critical Conditions : Temperature control (room temperature for cycloadditions, reflux for amidation), solvent selection (DMF, THF), and catalyst optimization (Cu(OAc)₂ for click chemistry) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming proton environments (e.g., indole C3-H at δ ~7.2 ppm, oxadiazole-CH₂ at δ ~4.5 ppm) and carbon backbone integrity .
  • IR Spectroscopy : Key peaks include C=O (amide I band at ~1670 cm⁻¹) and C-N (oxadiazole ring at ~1300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₆O₂: 385.1778) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzyme inhibition or receptor-binding activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors associated with indole/oxadiazole pharmacophores (e.g., kinases, GPCRs) .
  • Assay Design :
  • In Vitro Enzymatic Assays : Use fluorogenic substrates (e.g., ATP analogs for kinase inhibition) with IC₅₀ determination via dose-response curves .
  • SPR/Binding Studies : Surface plasmon resonance to measure binding kinetics (Kd, Kon/Koff) for receptor interactions .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate purity (>95% by HPLC) .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent/DMSO concentration) .
  • Purity Validation : Re-test compounds with LC-MS to rule out degradation/by-products .
  • Structural Confirmation : Re-examine NMR/HRMS data to confirm batch consistency .
  • Meta-Analysis : Compare SAR trends across studies (e.g., methyl vs. methoxy substitutions on indole) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify indole (C1-methyl vs. H), oxadiazole (N-methylpyrazole vs. phenyl), and acetamide (alkyl vs. aryl) groups .
  • Biological Profiling : Test derivatives against a panel of targets (e.g., anticancer, antimicrobial) to identify key pharmacophores .
  • Computational Modeling : Use docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed?

  • Methodological Answer :

  • Solubility Testing : Compare results across solvents (DMSO, PBS) using nephelometry vs. HPLC .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition pathways .
  • Crystallinity Assessment : XRPD to differentiate amorphous vs. crystalline forms, which impact solubility .

Experimental Design for Mechanistic Studies

Q. What methodologies elucidate the compound’s mechanism of action in cellular systems?

  • Methodological Answer :

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways .
  • Kinase Profiling : Use PamStation®12 for high-throughput kinase inhibition screening .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing WT vs. gene-edited cell lines .

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